molecular formula C21H17ClN2OS B12127690 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one

4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one

Cat. No.: B12127690
M. Wt: 380.9 g/mol
InChI Key: MWKMZHSHEWMLJC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one is a synthetic organic compound belonging to the indazole family This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones derived from substituted benzaldehydes and phenylhydrazines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Methylation: Methylation of the indazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-methyl-2-phenylindazol-3-one: Lacks the methylsulfanyl group.

    4-(4-Chlorophenyl)-1-methyl-6-methylsulfanylindazol-3-one: Lacks the phenyl group.

    4-(4-Chlorophenyl)-2-phenylindazol-3-one: Lacks the methyl and methylsulfanyl groups.

Uniqueness

4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one is unique due to the presence of both the methylsulfanyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H17ClN2OS

Molecular Weight

380.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one

InChI

InChI=1S/C21H17ClN2OS/c1-23-19-13-17(26-2)12-18(14-8-10-15(22)11-9-14)20(19)21(25)24(23)16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

MWKMZHSHEWMLJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)SC

Origin of Product

United States

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